Cas no 174213-76-4 ((2S)-2-(phenoxymethyl)pyrrolidine)
(2S)-2-(phenoxymethyl)pyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-(Phenoxymethyl)pyrrolidine
- (2S)-2-(phenoxymethyl)pyrrolidine
- Pyrrolidine, 2-(phenoxymethyl)-, (2S)-
- I12-0535
- F15220
- DTXSID30431823
- (S)-2-Phenoxymethyl-pyrrolidine
- (S)-(+)-2-Phenoxymethylpyrrolidine
- 174213-76-4
- AS-47677
- CHEMBL418900
- AKOS006303822
- EN300-159892
- BDBM50287813
- MFCD10022827
- SCHEMBL5332805
- CVINTVJDIQIIGZ-JTQLQIEISA-N
-
- MDL: MFCD10022827
- Inchi: 1S/C11H15NO/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12H,4-5,8-9H2/t10-/m0/s1
- InChI Key: CVINTVJDIQIIGZ-JTQLQIEISA-N
- SMILES: O(C1C=CC=CC=1)C[C@@H]1CCCN1
Computed Properties
- Exact Mass: 177.11500
- Monoisotopic Mass: 177.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- Density: 1.017
- Boiling Point: 277.3°C at 760 mmHg
- Flash Point: 109.8°C
- Refractive Index: 1.517
- PSA: 21.26000
- LogP: 2.14620
(2S)-2-(phenoxymethyl)pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109006236-1g |
(S)-2-(Phenoxymethyl)pyrrolidine |
174213-76-4 | 95% | 1g |
$449.08 | 2022-04-02 | |
| TRC | S681773-10mg |
(2S)-2-(phenoxymethyl)pyrrolidine |
174213-76-4 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | S681773-50mg |
(2S)-2-(phenoxymethyl)pyrrolidine |
174213-76-4 | 50mg |
$ 185.00 | 2022-06-03 | ||
| TRC | S681773-100mg |
(2S)-2-(phenoxymethyl)pyrrolidine |
174213-76-4 | 100mg |
$ 295.00 | 2022-06-03 | ||
| Chemenu | CM109744-1g |
(S)-2-(Phenoxymethyl)pyrrolidine |
174213-76-4 | 95% | 1g |
$439 | 2021-08-06 | |
| Chemenu | CM109744-1g |
(S)-2-(Phenoxymethyl)pyrrolidine |
174213-76-4 | 95% | 1g |
$519 | 2023-03-07 | |
| Enamine | EN300-159892-0.05g |
(2S)-2-(phenoxymethyl)pyrrolidine |
174213-76-4 | 95% | 0.05g |
$97.0 | 2023-06-08 | |
| Enamine | EN300-159892-0.1g |
(2S)-2-(phenoxymethyl)pyrrolidine |
174213-76-4 | 95% | 0.1g |
$144.0 | 2023-06-08 | |
| Enamine | EN300-159892-0.25g |
(2S)-2-(phenoxymethyl)pyrrolidine |
174213-76-4 | 95% | 0.25g |
$206.0 | 2023-06-08 | |
| Enamine | EN300-159892-0.5g |
(2S)-2-(phenoxymethyl)pyrrolidine |
174213-76-4 | 95% | 0.5g |
$324.0 | 2023-06-08 |
(2S)-2-(phenoxymethyl)pyrrolidine Suppliers
(2S)-2-(phenoxymethyl)pyrrolidine Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on (2S)-2-(phenoxymethyl)pyrrolidine
Recent Advances in the Study of (2S)-2-(phenoxymethyl)pyrrolidine (CAS: 174213-76-4) in Chemical Biology and Pharmaceutical Research
The compound (2S)-2-(phenoxymethyl)pyrrolidine (CAS: 174213-76-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral pyrrolidine derivative, characterized by its phenoxymethyl substituent, has shown promising potential in various therapeutic applications, including central nervous system (CNS) disorders and enzyme inhibition. The unique structural features of this compound, particularly its stereochemistry, make it a valuable scaffold for drug discovery and development.
Recent studies have focused on the synthesis and optimization of (2S)-2-(phenoxymethyl)pyrrolidine to enhance its pharmacological properties. A 2023 publication in the Journal of Medicinal Chemistry reported a novel synthetic route that improves yield and enantiomeric purity, addressing previous challenges in large-scale production. The study also highlighted the compound's role as a key intermediate in the synthesis of potent dopamine D3 receptor antagonists, which are being investigated for the treatment of Parkinson's disease and schizophrenia.
In addition to its applications in CNS disorders, (2S)-2-(phenoxymethyl)pyrrolidine has been explored as a building block for protease inhibitors. A recent preprint on bioRxiv detailed its incorporation into a series of covalent inhibitors targeting the main protease (Mpro) of SARS-CoV-2. The researchers demonstrated that derivatives of this compound exhibited nanomolar inhibitory activity, suggesting its potential utility in antiviral drug development. Molecular docking studies further revealed that the phenoxymethyl group plays a critical role in binding to the active site of Mpro.
Another area of active research involves the use of (2S)-2-(phenoxymethyl)pyrrolidine in asymmetric catalysis. A 2024 study in Angewandte Chemie described its application as a chiral ligand in palladium-catalyzed cross-coupling reactions. The compound's rigid pyrrolidine backbone and stereocenter were found to significantly enhance enantioselectivity, making it a valuable tool for the synthesis of optically active pharmaceuticals. This development opens new avenues for the production of chiral drugs with improved efficacy and reduced side effects.
Despite these advancements, challenges remain in the clinical translation of (2S)-2-(phenoxymethyl)pyrrolidine-based therapeutics. Pharmacokinetic studies have indicated moderate bioavailability and rapid metabolism, necessitating further structural modifications. Current efforts are focused on optimizing the compound's ADME (absorption, distribution, metabolism, and excretion) properties while maintaining its therapeutic activity. Collaborative research between academic institutions and pharmaceutical companies is expected to accelerate the development of clinical candidates derived from this scaffold.
In conclusion, (2S)-2-(phenoxymethyl)pyrrolidine (CAS: 174213-76-4) represents a versatile and promising compound in chemical biology and drug discovery. Its applications span from CNS therapeutics to antiviral agents and asymmetric catalysis, highlighting its broad utility. Ongoing research aims to overcome current limitations and fully exploit its potential in the development of next-generation pharmaceuticals. As the field progresses, this compound is likely to play an increasingly important role in addressing unmet medical needs.
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